6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine
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Description
6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine is a useful research compound. Its molecular formula is C7H5N7 and its molecular weight is 187.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 187.06064319 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Potential
6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine is a derivative within the broader class of imidazo[1,2-b]pyridazine compounds, which have been extensively studied for their medicinal chemistry applications and therapeutic potential. This scaffold is pivotal in the design of bioactive molecules due to its structural versatility and pharmacokinetic properties. For instance, the successful kinase inhibitor ponatinib, featuring an imidazo[1,2-b]pyridazine core, underscores the resurgence in exploring these derivatives for potential therapeutic applications. These endeavors aim to unveil novel compounds with enhanced pharmacokinetic profiles and efficacy, leveraging the scaffold's inherent structural-activity relationships (SAR) (Garrido et al., 2021).
Antitumor Activity and Drug Resistance
The imidazotetrazine class, to which this compound belongs, has been recognized for its DNA-methylating agents, such as temozolomide, showcasing significant antitumor activity. Despite its modest activity against certain tumor types, the potential of these compounds in combination therapies warrants further exploration in both adult and pediatric cancer treatments. This includes evaluating the methylation status of the O6-methylguanine DNA methyltransferase (MGMT) promoter as a predictive factor for efficacy, which could guide the development of novel therapeutics based on this scaffold (Barone et al., 2006).
Heterocyclic N-Oxide Derivatives
The heterocyclic N-oxide derivatives, including those synthesized from pyridazine, represent a crucial area of research due to their versatile synthetic intermediates and significant biological importance. These compounds have found applications in forming metal complexes, designing catalysts, asymmetric catalysis, and exhibiting potent anticancer, antibacterial, and anti-inflammatory activities. The exploration of heterocyclic N-oxide motifs, therefore, provides invaluable insights into the development of advanced chemistry and drug investigations, highlighting the potential for novel applications of imidazolyl-tetrazolopyridazine derivatives (Li et al., 2019).
Properties
IUPAC Name |
6-imidazol-1-yltetrazolo[1,5-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N7/c1-2-7(13-4-3-8-5-13)10-14-6(1)9-11-12-14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJQZDUPHQCPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=N2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.